molecular formula C16H13N3O2 B2891626 N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide CAS No. 1436121-82-2

N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide

Cat. No.: B2891626
CAS No.: 1436121-82-2
M. Wt: 279.299
InChI Key: AHAGSSKIHBCICE-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. The compound features a benzamide core structure, a motif frequently explored in drug discovery, substituted with both a 1-cyanocyclopropyl group and a 1H-pyrrole-3-carbonyl moiety. The presence of the cyanocyclopropyl group is a notable structural feature, as this motif is found in other investigated compounds, such as protease inhibitors . This combination of functional groups makes it a valuable intermediate or potential protein-binding ligand for researchers. Its primary research application likely involves serving as a building block for the synthesis of more complex molecules or as a candidate for probing biological pathways. Furthermore, compounds with similar architectures are utilized in the development of Proteolysis-Targeting Chimeras (PROTACs), a cutting-edge technology in drug discovery that aims to degrade specific disease-causing proteins . Researchers can employ this benzamide derivative to explore its mechanism of action against specific protein targets or to study its incorporation into bifunctional degrader molecules. This product is intended for research purposes in laboratory settings only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-10-16(6-7-16)19-15(21)12-3-1-11(2-4-12)14(20)13-5-8-18-9-13/h1-5,8-9,18H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAGSSKIHBCICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=CC=C(C=C2)C(=O)C3=CNC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyanocyclopropyl Group: This step involves the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions to introduce the cyano group.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling Reactions: The final step involves coupling the cyanocyclopropyl group and the pyrrole ring with a benzamide derivative using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The pyrrole-3-carbonyl substituent differs from the thiophene or oxadiazole moieties in and , which are known to modulate lipophilicity and binding kinetics .

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogs:

Property Target Compound (Inferred) LMM5 () 4a ()
Melting Point Likely >200°C Not reported 198–200°C
LogP ~3.5 (moderate lipophilicity) Higher due to sulfamoyl ~2.8 (due to thiophene)
Solubility Moderate in DMSO Soluble in DMSO/Pluronic F-127 Hydrochloride salt (improved aqueous solubility)

Notes:

  • The cyanocyclopropyl group may reduce aqueous solubility compared to the hydrophilic sulfamoyl in LMM5 .

Key Insights :

  • Unlike LMM5’s antifungal activity, the target compound’s cyanocyclopropyl group might prioritize metabolic stability over rapid cellular uptake .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step protocols, such as:

Amide Coupling : Reacting 4-(1H-pyrrole-3-carbonyl)benzoic acid with 1-cyanocyclopropylamine using coupling agents like HATU or EDC in anhydrous DMF .

Protecting Group Strategies : Protecting the pyrrole nitrogen during synthesis to prevent unwanted side reactions, followed by deprotection under mild acidic conditions .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM for steric hindrance reduction) and temperature (0–25°C) to enhance yield and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the benzamide backbone and substituents (e.g., pyrrole carbonyl at ~165 ppm, cyanocyclopropyl signals at ~1.2–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]+^+ ~322.12) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Answer :

  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ assays, noting IC50_{50} values .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
  • Solubility Testing : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity and metabolic stability?

  • Answer :

  • Core Modifications : Replace the pyrrole-3-carbonyl group with other heterocycles (e.g., pyrazole, imidazole) to probe hydrogen-bonding interactions .
  • Cyanocyclopropyl Adjustments : Introduce substituents (e.g., methyl, fluoro) to the cyclopropyl ring to evaluate steric and electronic effects on target binding .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS to identify oxidation or hydrolysis hotspots .

Q. What computational strategies are effective for predicting binding modes and off-target risks?

  • Answer :

  • Docking Simulations : Use Glide (Schrödinger) for rigid-receptor docking, applying OPLS-AA force fields to account for ligand flexibility and solvation effects .
  • Molecular Dynamics (MD) : Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residue interactions .
  • Off-Target Screening : Employ similarity-based tools (e.g., SwissTargetPrediction) to prioritize unrelated targets (e.g., GPCRs, ion channels) for experimental validation .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Answer :

  • Assay Replication : Repeat experiments in triplicate using orthogonal methods (e.g., SPR for binding affinity vs. functional cell-based assays) .
  • Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength to rule out artifactual inhibition .
  • Proteomic Profiling : Use thermal shift assays (TSA) or CETSA to confirm target engagement in cellular lysates .

Q. What strategies are recommended for identifying and characterizing reactive metabolites?

  • Answer :

  • Trapping Experiments : Incubate with glutathione (GSH) or KCN to trap reactive electrophiles (e.g., epoxides, iminium ions) formed via cytochrome P450 metabolism .
  • High-Resolution MS/MS : Fragment ions at m/z differences of 129.04 (GSH adducts) or 27.99 (cyanide adducts) confirm reactive intermediates .
  • CYP Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .

Methodological Considerations

Q. How can researchers mitigate solubility issues during in vitro assays?

  • Answer :

  • Co-Solvent Systems : Use DMSO concentrations ≤0.1% (v/v) supplemented with cyclodextrins or surfactants (e.g., Tween-80) .
  • pH Adjustment : Prepare stock solutions in mildly acidic (pH 4.5) or basic (pH 9.0) buffers to enhance ionization .

Q. What crystallographic techniques are suitable for elucidating its 3D structure?

  • Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., acetonitrile/water mixtures) and collect data at 100 K. Solve structures using SHELX or PHENIX .
  • Powder XRD : Compare experimental patterns with simulated data from Mercury (CCDC) to confirm phase purity .

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